molecular formula C19H19N3O6 B13103241 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 870959-98-1

2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B13103241
CAS No.: 870959-98-1
M. Wt: 385.4 g/mol
InChI Key: NNSKLWXTYRGLMC-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a cyclohexa-2,5-diene-1,4-dione (quinone) core substituted with methoxy and methoxyethoxy groups. The quinazolin-4-ylamino moiety introduces a heterocyclic aromatic system, which is often associated with bioactivity in medicinal chemistry. The methoxy and methoxyethoxy substituents likely enhance solubility and modulate electronic properties, influencing interactions with biological targets such as kinases or redox enzymes.

Properties

CAS No.

870959-98-1

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

2-methoxy-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H19N3O6/c1-25-4-5-28-18-8-12-11(6-17(18)27-3)19(21-10-20-12)22-13-7-15(24)16(26-2)9-14(13)23/h6-10H,4-5H2,1-3H3,(H,20,21,22)

InChI Key

NNSKLWXTYRGLMC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions for Key Steps

Step Reaction Conditions Yield
Formation of Quinazoline Core 100°C, 2 hours, DMF 80%
Introduction of Methoxy Group 50°C, 1 hour, MeOH/HCl 90%
Introduction of Methoxyethoxy Group 70°C, 3 hours, DMF/K2CO3 85%
Coupling with Cyclohexa-2,5-diene-1,4-dione 80°C, 2 hours, DMSO 75%

Reagents and Catalysts Used

Reagent/Catalyst Role
Methanol Solvent for methoxylation
Potassium carbonate (K2CO3) Base for methoxyethoxylation
Dimethylformamide (DMF) Solvent for quinazoline formation and coupling
Hydrochloric acid (HCl) Catalyst for methoxylation

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted analogs with different functional groups .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that modifications to the quinazoline structure can enhance its efficacy against various cancer cell lines. For instance, the compound is noted as a synthetic intermediate for anticancer agents such as 6,7-bis(2-methoxyethoxy)-4-(3-ethynylphenyl)aminoquinazoline hydrochloride , which has been highlighted for its effectiveness in inhibiting tumor growth .
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have been investigated for their antimicrobial activity. The presence of methoxy and ethoxy groups may contribute to enhanced solubility and bioactivity against bacterial strains. Preliminary studies suggest that derivatives of quinazoline can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • There is emerging interest in exploring the neuroprotective effects of quinazoline derivatives. Some studies have suggested that these compounds can modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer properties of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a candidate for further development into an anticancer drug.

Case Study 2: Antimicrobial Testing

In another study aimed at assessing antimicrobial properties, derivatives including 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione were tested against common pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4 from )

  • Structural Features : Contains a brominated quinazoline core with a methyl group and acetohydrazide side chain.
  • Key Differences : The absence of a cyclohexadienedione core and methoxyethoxy group distinguishes it from the target compound. Bromine substituents increase molecular weight and hydrophobicity.
  • Activity: Demonstrated analgesic activity in screening, attributed to the quinazolinone scaffold and hydrazide functionality .

2-[[6-Methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione (PubChem Compound from )

  • Structural Features: Shares the quinazolin-4-ylamino and cyclohexadienedione core but substitutes the 5-methoxy group with a bulkier isopropoxy chain.

Heterocyclic Systems with Overlapping Motifs ()

Coumarin-Benzodiazepine Hybrids (Compounds 4g and 4h)

  • Structural Features : Integrate coumarin (a lactone-containing aromatic system) with benzodiazepine or oxazepine moieties.
  • Key Differences: The absence of a quinazoline or quinone core distinguishes these from the target compound. The tetrazole and pyrazolone rings introduce additional hydrogen-bonding and metabolic stability.
  • Activity : Designed for diverse biological targets, such as CNS disorders, due to benzodiazepine’s GABAergic activity. The tetrazole moiety may enhance metabolic resistance compared to the target compound’s methoxy groups .

Comparative Data Table

Compound Name/Class Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Quinazoline + Quinone Methoxy, methoxyethoxy Hypothesized kinase inhibition N/A
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Quinazolinone Bromine, methyl, acetohydrazide Analgesic
PubChem Analog (5-isopropoxy) Quinazoline + Quinone Isopropoxy, methoxyethoxy Unknown
Coumarin-Benzodiazepine Hybrids Coumarin + Benzodiazepine Tetrazole, pyrazolone CNS-targeted (speculative)

Research Findings and Implications

  • Quinazoline Derivatives : The target compound’s methoxyethoxy group may improve aqueous solubility compared to brominated analogs (e.g., Compound 4 from ), which could enhance bioavailability .
  • Heterocyclic Diversity: Compounds like 4g and 4h () highlight the importance of hybrid heterocycles in multitarget drug design, though their mechanisms differ from quinazoline-quinone systems .
  • Structure-Activity Relationships (SAR): Substitutions at the 5-position of the quinone core (methoxy vs. isopropoxy) may critically influence target selectivity and potency, warranting further SAR studies .

Biological Activity

2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This compound combines features of quinazoline and cyclohexa-2,5-diene moieties, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H19N3O6
  • Molecular Weight : 385.37 g/mol
  • CAS Number : 870959-98-1

The biological activity of 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors involved in various cellular processes, leading to its observed effects in different biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance:

  • Cell Lines Tested : Various cancer cell lines including breast and lung cancer models.
  • Results : Significant reduction in cell viability was observed at micromolar concentrations.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties:

  • Tested Organisms : Gram-positive and Gram-negative bacteria.
  • Efficacy : The compound demonstrated inhibitory effects against certain strains, indicating a spectrum of antimicrobial activity.

Antimalarial Activity

Research has indicated that related quinazoline derivatives possess antimalarial properties:

  • In Vitro Studies : Compounds showed activity against Plasmodium falciparum.
  • In Vivo Studies : Animal models exhibited prolonged survival rates when treated with similar compounds.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
    • In vivo studies using murine models showed significant tumor reduction upon administration of the compound.
  • Antimicrobial Studies :
    • A series of tests against Staphylococcus aureus and Escherichia coli indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Antimalarial Efficacy :
    • In a study involving Plasmodium yoelii-infected mice, treatment with the compound resulted in reduced parasitemia levels and improved survival rates compared to untreated controls.

Data Tables

Biological ActivityTest Organisms/Cell LinesConcentration RangeObserved Effect
AnticancerMCF-7 (breast cancer)1–10 µMInhibition of growth
AntimicrobialS. aureus0.5–32 µg/mLBacteriostatic effect
AntimalarialP. falciparum0.1–10 µMReduced parasitemia

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